2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a furan ring, a piperazine ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide typically involves the following steps:
Formation of the furan-2-carbonyl chloride: This is achieved by reacting furan-2-carboxylic acid with thionyl chloride under reflux conditions.
Nucleophilic substitution reaction: The furan-2-carbonyl chloride is then reacted with piperazine to form 4-(furan-2-carbonyl)piperazine.
Acylation reaction: The 4-(furan-2-carbonyl)piperazine is further reacted with 2-methoxyphenylacetyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and high-throughput screening for reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the furan ring can be reduced to form alcohol derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the furan ring.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: A compound with similar piperazine and carboxamide functionalities.
4-(3-methoxyphenyl)piperazin-1-yl)(1-(thiophen-2-yl)-9H-pyrido[3,4-b]indol-3-yl)methanone: A compound with similar methoxyphenyl and piperazine functionalities.
Uniqueness
2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-24-15-6-3-2-5-14(15)19-17(22)13-20-8-10-21(11-9-20)18(23)16-7-4-12-25-16/h2-7,12H,8-11,13H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBALPWZGAOMNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2CCN(CC2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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